N-(4-phenyl-1,3-thiazol-2-yl)guanidine
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Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)guanidine is a useful research compound. Its molecular formula is C10H10N4S and its molecular weight is 218.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical Studies and Tautomeric States
Research has elucidated the tautomeric states of compounds similar to "1-(4-Phenyl-1,3-thiazol-2-yl)guanidine," highlighting the preferred structural configurations based on quantum chemical studies. These compounds, particularly featuring the 2-(thiazol-2-yl)guanidine unit, demonstrate significant electronic structures and properties, such as hidden divalent N(I) character, which could have implications in medicinal chemistry and material science (Bhatia et al., 2012).
Antimicrobial and Antifungal Applications
A variety of derivatives incorporating the thiazole moiety, similar to "1-(4-Phenyl-1,3-thiazol-2-yl)guanidine," have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies reveal that such compounds exhibit promising activity against a range of bacterial and fungal strains, suggesting their potential as novel antimicrobial and antifungal agents (Dabholkar & Parab, 2011).
Synthesis and Structural Analysis
The crystal structure and synthesis processes of compounds containing the guanidine fragment, akin to "1-(4-Phenyl-1,3-thiazol-2-yl)guanidine," have been extensively studied. These analyses provide insights into the structural characteristics and the interactions within the crystal lattice, offering valuable information for the design and development of new compounds with enhanced properties (He et al., 2012).
Biological Evaluation and Potential Drug Candidates
Research has also focused on evaluating the biological activities of compounds containing the thiazole moiety. These studies aim to identify potential drug candidates by synthesizing and testing various derivatives for their antibacterial, antifungal, and other biological activities. The results indicate that these compounds could serve as promising leads in drug discovery (Patel & Patel, 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
One study mentions that a compound with a similar structure, voreloxin, binds to dna and interacts with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of 1-(4-Phenyl-1,3-thiazol-2-yl)guanidine.
Result of Action
Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
1-(4-Phenyl-1,3-thiazol-2-yl)guanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit antimicrobial, antifungal, and antitumor activities . The compound’s interaction with enzymes such as S-methyl-5-thioadenosine phosphorylase suggests its involvement in metabolic pathways related to nucleic acid synthesis . Additionally, its binding to proteins involved in oxidative stress response, such as superoxide dismutase (SOD), indicates its potential role in modulating oxidative stress within cells .
Cellular Effects
1-(4-Phenyl-1,3-thiazol-2-yl)guanidine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, the compound increases reactive oxygen species (ROS) levels, leading to oxidative damage and cell death . This effect is mediated through the upregulation of genes related to the oxidative stress response, including CAP1, CTA1, and TRR1 .
Molecular Mechanism
The molecular mechanism of 1-(4-Phenyl-1,3-thiazol-2-yl)guanidine involves its binding interactions with various biomolecules. The compound’s thiazole ring allows it to engage in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions enable the compound to inhibit or activate enzymes, modulate receptor activity, and alter gene expression. For instance, its binding to S-methyl-5-thioadenosine phosphorylase inhibits the enzyme’s activity, affecting nucleic acid synthesis . Additionally, the compound’s ability to increase ROS levels in fungal cells highlights its role in inducing oxidative stress and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Phenyl-1,3-thiazol-2-yl)guanidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular metabolism . These findings suggest that the compound’s effects may diminish over time due to degradation and changes in cellular responses.
Dosage Effects in Animal Models
The effects of 1-(4-Phenyl-1,3-thiazol-2-yl)guanidine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and antitumor activities . At higher doses, it may induce toxic or adverse effects, including oxidative damage and cell death . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(4-Phenyl-1,3-thiazol-2-yl)guanidine is involved in various metabolic pathways. It interacts with enzymes such as S-methyl-5-thioadenosine phosphorylase, which plays a role in nucleic acid synthesis . . These interactions highlight the compound’s potential to modulate key metabolic processes within cells.
Transport and Distribution
The transport and distribution of 1-(4-Phenyl-1,3-thiazol-2-yl)guanidine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific tissues . These interactions are essential for the compound’s efficacy, as they determine its availability and concentration at target sites.
Subcellular Localization
1-(4-Phenyl-1,3-thiazol-2-yl)guanidine exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to mitochondria may enhance its ability to induce oxidative stress and modulate cellular metabolism . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-9(12)14-10-13-8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENKQMMVXFFZPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396088 |
Source
|
Record name | 1-(4-phenyl-1,3-thiazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2507-81-5 |
Source
|
Record name | 1-(4-phenyl-1,3-thiazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.